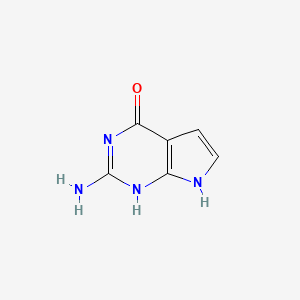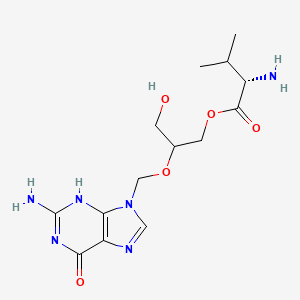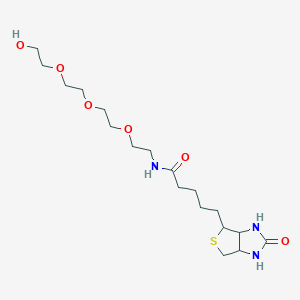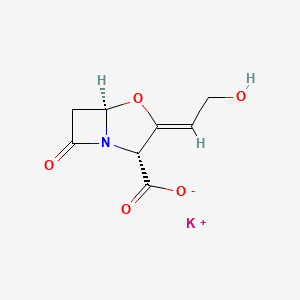
CID 96253
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 96253, also known as 2-amino-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one, is a compound with the molecular formula C6H6N4O . It has a molecular weight of 150.14 g/mol .
Molecular Structure Analysis
The InChI string for CID 96253 is InChI=1S/C6H6N4O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2H, (H4,7,8,9,10,11) . The compound has a Canonical SMILES representation of C1=CNC2=C1C(=O)N=C(N2)N .Physical And Chemical Properties Analysis
CID 96253 has a molecular weight of 150.14 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of CID 96253 is 150.05416083 g/mol . The Topological Polar Surface Area is 83.3 A^2 . The compound has a Heavy Atom Count of 11 .Mecanismo De Acción
Target of Action
CID 96253, also known as Zoledronic acid , is a bisphosphonate used to treat various bone diseases . Its primary targets are osteoclasts, the cells responsible for bone resorption . By inhibiting these cells, Zoledronic acid helps to maintain bone density and strength .
Mode of Action
Zoledronic acid works by binding to hydroxyapatite, a mineral found in bones . When osteoclasts resorb bone, they create an acidic environment that releases the bound Zoledronic acid . The released Zoledronic acid is then taken up by the osteoclasts, inhibiting their activity and thus reducing bone resorption .
Biochemical Pathways
The action of Zoledronic acid affects the biochemical pathway of bone remodeling. This process involves a balance between the activities of osteoblasts (cells that build bone) and osteoclasts (cells that break down bone). By inhibiting osteoclasts, Zoledronic acid disrupts this balance, leading to a net increase in bone mass .
Pharmacokinetics
Zoledronic acid exhibits linear pharmacokinetics and is rapidly distributed with a large volume of distribution, indicating extensive tissue penetration . After administration, it has a terminal elimination half-life of approximately 146 hours . The major route of elimination of Zoledronic acid is through the feces, primarily as unchanged drug .
Result of Action
The inhibition of osteoclasts by Zoledronic acid results in a decrease in bone resorption, leading to an increase in bone density . This can help to prevent fractures in conditions such as osteoporosis and can also reduce hypercalcemia (high blood calcium levels) in malignancy .
Action Environment
The action of Zoledronic acid can be influenced by various environmental factors. For example, the bioavailability of the drug can be affected by the patient’s renal function, as the drug is primarily eliminated through the kidneys . Additionally, the drug’s efficacy can be influenced by the patient’s bone turnover rate, which can be affected by factors such as age, sex, and the presence of certain diseases .
Propiedades
IUPAC Name |
2-amino-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2H,(H4,7,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAFFPNXVJANFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)N=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC2=C1C(=O)N=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propenoic acid, 2-(acetylamino)-3-[2-(trifluoromethyl)phenyl]-](/img/structure/B7796566.png)



![6-[5-(2-Oxohexahydro-2H-thieno[3,4-d]imidazole-4-yl)pentanoylamino]hexanoic acid](/img/structure/B7796617.png)
![6-[6-[5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido]hexanamido]hexanoic Acid](/img/structure/B7796621.png)






![(6S)-3A,4,5,6,7,7a-hexahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B7796680.png)